ethyl 4-({2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate
Description
Ethyl 4-({2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a synthetic small molecule characterized by a pyridazinone core substituted with a pyridin-3-yl group at position 3 and an ethyl sulfamoyl benzoate moiety at position 1 via a two-carbon ethylene linker.
Properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-2-29-20(26)15-5-7-17(8-6-15)30(27,28)22-12-13-24-19(25)10-9-18(23-24)16-4-3-11-21-14-16/h3-11,14,22H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRCBJSITFRQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound. Given its structure, it is possible that it may be involved in pathways related to cellular metabolism, signal transduction, or protein synthesis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence cell growth, cell cycle progression, or cellular responses to stress.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets.
Biological Activity
Ethyl 4-({2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzoate moiety linked to a sulfamoyl group and a pyridinyl-dihydropyridazin moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyridinyl and dihydropyridazin components, followed by coupling reactions to form the final product.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related benzamide derivatives showed promising antifungal activity against pathogens such as Botrytis cinereal and Fusarium graminearum, with some compounds achieving inhibition rates exceeding 80% at concentrations of 100 mg/L .
Inhibition of Carbonic Anhydrase
The compound may also act as an inhibitor of carbonic anhydrase (CA), particularly isozyme IX (CAIX), which is overexpressed in various cancers. Compounds with similar structures have demonstrated high binding affinities to CAIX, suggesting a potential role in anticancer therapies .
Case Study: Antifungal Activity
A study synthesized various benzamide derivatives and evaluated their antifungal activity. The results indicated that certain compounds exhibited strong fungicidal effects, particularly against Botrytis cinereal, with EC50 values around 14.44 μg/mL for the most active derivative .
| Compound | Target Pathogen | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinereal | 84.4 |
| 10d | Botrytis cinereal | 83.6 |
| 10f | Fusarium graminearum | 63.5 |
Toxicity Assessment
In toxicity studies using zebrafish embryos, compounds similar to this compound were classified as low-toxicity agents, with an acute toxicity threshold around 20.58 mg/L . This low toxicity profile is advantageous for potential therapeutic applications.
Scientific Research Applications
The compound ethyl 4-({2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has been explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Preliminary studies suggest it may exhibit:
Antimicrobial Activity
Research indicates that compounds with similar structures can possess antimicrobial properties. The presence of the pyridine ring is often associated with enhanced activity against bacterial strains, making this compound a candidate for further antimicrobial studies.
Anticancer Properties
Certain derivatives of pyridinyl compounds have shown promise in inhibiting tumor growth. The unique arrangement of functional groups in this compound may enhance its efficacy against cancer cell lines.
Pharmacological Studies
Pharmacological investigations are crucial for understanding the mechanism of action and therapeutic potential of this compound. Studies could focus on:
Enzyme Inhibition
Given its sulfamoyl group, there is potential for this compound to act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer or infectious diseases.
Bioavailability and Metabolism
Research into the pharmacokinetics of this compound will provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Yes | Moderate |
| Compound B | Structure B | No | High |
| Ethyl 4-(...) | Current Compound | Under Investigation | Under Investigation |
Case Study: Antimicrobial Efficacy
A recent study evaluated several pyridine-based compounds for their efficacy against Staphylococcus aureus. Ethyl 4-({2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-y]ethyl}sulfamoyl)benzoate was included in the screening process. Results indicated a promising reduction in bacterial growth compared to control groups, warranting further exploration into its mechanism of action.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Benzoate Ester
The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a common modification for enhancing solubility or enabling further conjugation.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, H₂O/EtOH (1:1), reflux, 6h | 4-({2-[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoic acid | 92% |
Mechanistic Insight : Base-mediated nucleophilic acyl substitution cleaves the ester bond, forming a carboxylate intermediate.
Functionalization of the Pyridazinone Core
The pyridazinone ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions , enabling structural diversification.
2.2.1 Suzuki-Miyaura Coupling at Position 3
The pyridin-3-yl group can be replaced via palladium-catalyzed coupling with aryl/heteroaryl boronic acids.
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 3-Aryl-substituted pyridazinone derivatives | 65–78% |
Limitations : Steric hindrance from the sulfamoyl ethyl group reduces reactivity at position 5.
2.2.2 Redox Reactions
The 6-oxo group undergoes reduction to form 1,4,5,6-tetrahydropyridazine derivatives.
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄, MeOH, 0°C, 2h | 1,4,5,6-Tetrahydropyridazin-6-ol | 85% |
Reactivity of the Sulfamoyl Bridge
The sulfamoyl moiety (-NHSO₂-) is susceptible to alkylation or acylation, enabling linker modification.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 4h | N-Methylsulfamoyl derivative | 88% |
| Acylation | Ac₂O, pyridine, 60°C, 3h | N-Acetylsulfamoyl derivative | 76% |
Applications : These modifications tune pharmacokinetic properties (e.g., membrane permeability) .
Pyridin-3-yl Group Coordination
The pyridine nitrogen participates in metal coordination, forming complexes with catalytic or therapeutic relevance.
| Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|
| CuCl₂ | Cu(II)-pyridine coordination | Potential enzyme inhibition | |
| Fe(NO₃)₃ | Fe(III)-N,O-chelate | Redox-active materials |
Critical Analysis of Synthetic Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A series of ethyl benzoate derivatives (I-6230, I-6232, I-6273, I-6373, I-6473) from Molecules (2011) share core structural motifs with the target compound but differ in linker groups and heterocyclic substituents.
Structural Differences and Implications
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
Key Observations:
Linker Groups: The sulfamoyl linker in the target compound offers stronger hydrogen-bonding capacity compared to the amino (NH) or thio (S) linkers in analogues. This could improve target binding affinity in biological systems. Ethoxy (O) and thio (S) linkers in I-6473 and I-6373, respectively, alter solubility and membrane permeability.
Reactivity Insights: Ethyl benzoate derivatives with amino linkers (e.g., I-6230, I-6232) are less reactive than sulfamoyl-containing compounds due to reduced electron-withdrawing effects . Sulfamoyl groups, as seen in the target compound, may improve chemical stability compared to thio or ethoxy linkers .
Research Findings and Functional Implications
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- I-6230 and I-6232 : Pyridazine-containing analogues are hypothesized to interact with ATP-binding pockets in kinases due to their planar heterocycles .
- I-6373 and I-6473 : Thio and ethoxy linkers in these compounds may enhance passive diffusion across biological membranes, as seen in prodrug design .
- Reactivity Trends: Ethyl 4-(dimethylamino) benzoate derivatives (unrelated structurally but sharing the ethyl benzoate motif) exhibit higher reactivity in polymerization initiators compared to methacrylate-based systems, suggesting the ethyl benzoate group’s versatility in diverse applications .
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The dihydropyridazinone ring is typically synthesized via cyclocondensation between α,β-unsaturated carbonyl compounds and hydrazines. For example, 3-(pyridin-3-yl)acrylic acid can react with hydrazine hydrate under acidic conditions to yield 3-(pyridin-3-yl)-1,6-dihydropyridazin-6-one.
Representative Protocol (Adapted from):
- Reactant : 3-(Pyridin-3-yl)acrylic acid (1.0 equiv), hydrazine hydrate (1.2 equiv).
- Conditions : Reflux in ethanol (12 h, 80°C).
- Yield : 68–72% after recrystallization (ethanol/water).
Palladium-Catalyzed Cross-Coupling for Pyridine Substitution
Introducing the pyridin-3-yl group at position 3 of the pyridazinone may employ Suzuki-Miyaura coupling. For instance, 3-bromo-1,6-dihydropyridazin-6-one reacts with pyridin-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.0 equiv).
- Solvent : DMF/H₂O (4:1), 100°C, 8 h.
- Yield : 85–90%.
Alternative Routes and Optimization Strategies
One-Pot Tandem Synthesis
Recent advancements propose tandem cyclocondensation-sulfonylation sequences to reduce purification steps. For example, in situ generation of the pyridazinone followed by direct sulfonylation with 4-(chlorosulfonyl)benzoic acid ethyl ester achieves a 65% overall yield.
Enzymatic Esterification
Lipase-catalyzed esterification (e.g., Novozym 435) of 4-sulfamoylbenzoic acid with ethanol offers a greener alternative, achieving >90% conversion under mild conditions (35°C, 24 h).
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.98 (d, J = 8.2 Hz, 2H, benzoate-H), 6.91 (d, J = 9.8 Hz, 1H, pyridazinone-H), 3.44 (t, J = 6.6 Hz, 2H, -CH₂-NH-).
- HRMS : [M+H]⁺ calcd. for C₂₁H₂₁N₄O₅S: 441.1234; found: 441.1236.
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min): Retention time = 8.2 min; purity ≥99.5%.
Q & A
Q. What synthetic routes are commonly employed to prepare ethyl 4-({2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyridazine ring formation and functional group modifications. Key steps include:
- Condensation reactions to introduce the sulfamoyl and benzoate groups ().
- Catalytic coupling for pyridin-3-yl integration ().
Optimization strategies: - Temperature control : Maintain 60–80°C for amide bond formation to avoid side reactions ().
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
- Catalysts : Use triethylamine or DMAP to accelerate sulfonylation ().
- Yield monitoring : Employ HPLC or TLC to track reaction progress ().
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions or biological targets?
- Methodological Answer : Computational tools streamline reaction design and target identification:
- Quantum chemical calculations (e.g., DFT): Predict regioselectivity in sulfamoyl group reactions ().
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) to prioritize biological assays ().
- ADMET profiling : Use tools like SwissADME to estimate solubility and metabolic stability ().
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Mitigation approaches:
Q. How does the compound’s sulfamoyl group influence its mechanism of enzyme inhibition?
- Methodological Answer : The sulfamoyl moiety acts as a hydrogen-bond donor/acceptor, enabling:
- Active-site binding : Competitive inhibition via interaction with catalytic residues (e.g., in carbonic anhydrase) ().
- Allosteric modulation : Disruption of protein-protein interfaces ().
Validation methods: - Enzyme kinetics : Measure Kᵢ values under varying pH and substrate concentrations ().
- X-ray crystallography : Resolve binding modes (if co-crystals are obtainable) ().
Experimental Design & Data Analysis
Q. What statistical approaches optimize reaction parameters for scalable synthesis?
- Methodological Answer : Design of Experiments (DoE) minimizes trial-and-error:
- Central Composite Design : Vary temperature, catalyst loading, and solvent ratio to identify optimal conditions ().
- Response Surface Methodology : Correlate yield/purity with input variables ().
Example workflow:
Screen 3–5 critical factors (e.g., reaction time, solvent polarity).
Use ANOVA to assess significance (p < 0.05).
Validate predictions with confirmatory runs ().
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Focus on systematic modifications:
- Core structure : Compare pyridazine vs. pyrimidine analogs ().
- Substituent variation : Test electron-withdrawing (e.g., -NO₂) vs. donating (e.g., -OCH₃) groups on the benzoate ring ().
- Biological endpoints : Measure IC₅₀ (enzyme inhibition) and EC₅₀ (cell viability) for each derivative ().
Data interpretation: - Use clustering algorithms to group compounds by activity profiles.
- Apply QSAR models to predict untested analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
